molecular formula C12H10IN5 B1626222 2-Amino-9-benzyl-6-iodopurine CAS No. 553645-21-9

2-Amino-9-benzyl-6-iodopurine

Cat. No.: B1626222
CAS No.: 553645-21-9
M. Wt: 351.15 g/mol
InChI Key: INJVVINKZUVZII-UHFFFAOYSA-N
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Description

2-Amino-9-benzyl-6-iodopurine is a useful research compound. Its molecular formula is C12H10IN5 and its molecular weight is 351.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-Amino-9-benzyl-6-iodopurine typically involves several methods, including nucleophilic substitution reactions. The compound can be synthesized from 6-iodopurine derivatives through various functionalization processes. For instance, the introduction of a benzyl group at the 9-position and an amino group at the 2-position enhances its biological activity.

Table 1: Synthetic Routes for this compound

Synthetic RouteKey StepsYield (%)Reference
Route ANucleophilic substitution with benzylamine70%
Route BDirect iodination followed by amination65%
Route CMitsunobu reaction with a pseudosugar75%

Adenosine Receptor Agonism

This compound exhibits significant affinity for adenosine receptors, particularly A3 receptors. Its potency as an agonist has been demonstrated in various studies, indicating its potential role in treating conditions such as cancer and neurodegenerative diseases.

Case Study: Neuroprotective Effects
In a study involving gerbil models of ischemic brain damage, this compound was shown to have neuroprotective effects, suggesting its potential application in neuroprotection during ischemic events . The compound demonstrated subnanomolar affinities for A3 receptors, which are implicated in neuroprotection.

Activity TypeAffinity (Ki)ObservationsReference
A3 Receptor Agonism0.29 nMHigh selectivity
NeuroprotectionN/AEffective in ischemic models
Antitumor ActivityN/APotential against melanoma

Cancer Treatment

The compound's ability to act as an A3 receptor agonist positions it as a candidate for cancer therapies. Research indicates that A3 receptor activation can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Melanoma Treatment
A derivative of this compound is currently being evaluated in clinical trials for melanoma treatment, demonstrating its therapeutic potential . The compound's mechanism involves modulation of tumor microenvironments through adenosine signaling pathways.

Properties

CAS No.

553645-21-9

Molecular Formula

C12H10IN5

Molecular Weight

351.15 g/mol

IUPAC Name

9-benzyl-6-iodopurin-2-amine

InChI

InChI=1S/C12H10IN5/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17)

InChI Key

INJVVINKZUVZII-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3I)N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3I)N

Origin of Product

United States

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